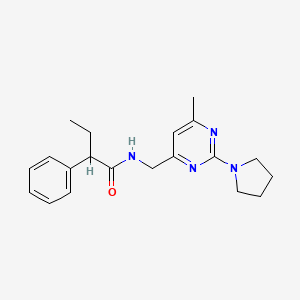

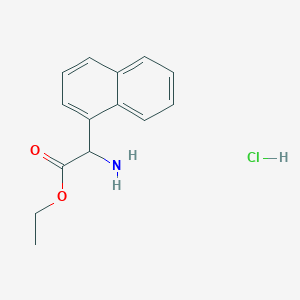

![molecular formula C17H13N5O2S B3009422 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034600-80-9](/img/structure/B3009422.png)

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-d]pyrimidin-4-one and a quinoxaline . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Antibacterial Activities

Compounds similar to “N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide” have been synthesized and evaluated for their antibacterial properties . These compounds, particularly those with a pyrimidine structure, have shown activity against various bacterial strains, including Staphylococcus aureus . The antibacterial mechanism often involves the inhibition of bacterial DNA synthesis or the disruption of cell wall formation.

Antifungal Applications

Some derivatives of the compound have demonstrated moderate antifungal activity, particularly against Candida albicans . This is significant as Candida species can cause infections in immunocompromised individuals. The antifungal activity may be attributed to the compound’s ability to interfere with fungal cell membrane integrity or metabolic pathways.

Cyclin-Dependent Kinases (CDKs) Inhibition

The compound’s structural analogs have been found to inhibit CDKs, which are crucial in the regulation of the cell cycle . CDK inhibitors are a promising class of therapeutic agents in cancer treatment because they can halt the proliferation of cancer cells by disrupting the cell cycle.

Antitumor Activities

The pyrimidine derivatives are also explored for their antitumor properties. They have been shown to exhibit inhibitory effects on tumor cell lines, suggesting potential applications in cancer chemotherapy . The antitumor activity may involve the induction of apoptosis or the inhibition of angiogenesis within the tumor microenvironment.

Anti-Inflammatory Properties

Compounds with a pyrimidine core have been associated with anti-inflammatory activities. They may exert these effects by modulating inflammatory cytokines or by inhibiting enzymes involved in the inflammatory response .

Antioxidant Effects

Antioxidant properties are another area of interest for pyrimidine derivatives. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

properties

IUPAC Name |

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c23-15(14-9-19-12-3-1-2-4-13(12)21-14)18-6-7-22-10-20-16-11(17(22)24)5-8-25-16/h1-5,8-10H,6-7H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLKCLCELJJITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)